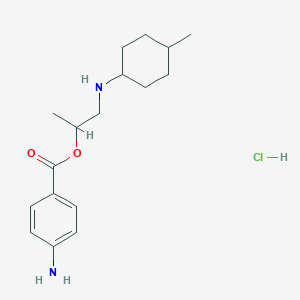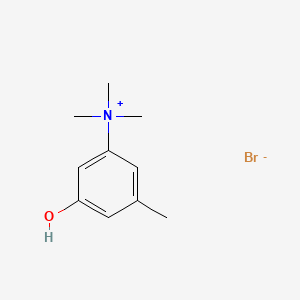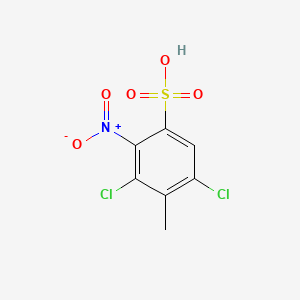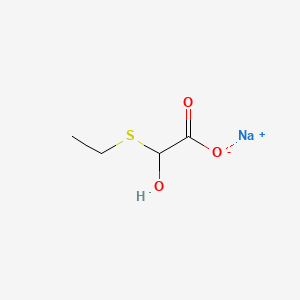
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.861 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a methylcyclohexyl group, all connected to an azanium chloride moiety.
Méthodes De Préparation
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with propylene oxide to form 2-(4-aminobenzoyl)oxypropylamine. This intermediate is then reacted with 4-methylcyclohexylamine to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Applications De Recherche Scientifique
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propyl and methylcyclohexyl groups contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
2-(4-Aminobenzoyl)oxypropyl-(4-methylcyclohexyl)azanium chloride can be compared with similar compounds such as:
2-(4-Aminobenzoyl)oxyethyl-(4-methylcyclohexyl)azanium chloride: This compound has a shorter ethyl chain instead of the propyl chain, which may affect its reactivity and biological activity.
2-(4-Aminobenzoyl)oxypropyl-(4-ethylcyclohexyl)azanium chloride: This compound has an ethyl group on the cyclohexyl ring instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 69780-90-1 | |
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
1-[(4-methylcyclohexyl)amino]propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-12-3-9-16(10-4-12)19-11-13(2)21-17(20)14-5-7-15(18)8-6-14;/h5-8,12-13,16,19H,3-4,9-11,18H2,1-2H3;1H |
Clé InChI |
CDQFABCQCMKYLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)NCC(C)OC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-norgranatanol-3-alpha-(4-chlorobenzhydryl)aether [German]](/img/structure/B13765131.png)

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)






![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)


